Myrtucommulone B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Myrtucommulone B is a natural product found in myrtle (Myrtus communis) leaves []. Scientific research suggests it has potential applications in several areas:

Anti-inflammatory effects

Studies have shown Myrtucommulone B to inhibit the activity of 5-LO (5-lipoxygenase), an enzyme involved in the inflammatory response []. This suggests it may be useful in researching treatments for inflammatory conditions.

Pain management

The anti-inflammatory properties of Myrtucommulone B may also be relevant to pain management research []. Traditional use of myrtle leaves as a pain reliever supports this potential application.

Diabetes management

Research indicates Myrtucommulone B may inhibit alpha-glucosidase, an enzyme that breaks down carbohydrates []. This could be relevant to diabetes research, as managing blood sugar levels is crucial in diabetes treatment.

Metabolic regulation

Myrtucommulone B has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism []. This suggests a potential role for Myrtucommulone B in research on regulating lipid metabolism, which is important for overall health.

Important to Note:

- While these studies suggest potential applications, further research is needed to determine the safety and efficacy of Myrtucommulone B for these purposes.

Myrtucommulone B is a naturally occurring polyprenylated acylphloroglucinol compound predominantly extracted from the leaves of the myrtle plant (Myrtus communis), which belongs to the Myrtaceae family. This compound exhibits a unique symmetrical structure, consisting of two myrtucommulone B moieties linked by a methylene bridge. It has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and antioxidant properties, making it a significant subject of research in both chemistry and pharmacology .

- Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be employed to yield hydroxylated derivatives.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used, resulting in reduced forms of the compound.

- Substitution: Nucleophilic substitution reactions can be conducted using reagents such as sodium hydroxide or potassium carbonate, leading to various derivatives.

The major products formed from these reactions depend on specific conditions and reagents utilized.

Myrtucommulone B exhibits significant biological activities:

- Antibacterial Properties: It has demonstrated potent antibacterial effects against Gram-positive bacteria, making it a candidate for developing new antibacterial agents.

- Anti-inflammatory Effects: Research indicates its potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.

- Antioxidant Activity: Its ability to scavenge free radicals positions it as a natural antioxidant, relevant for food preservation and cosmetic applications .

The synthesis of Myrtucommulone B involves several sophisticated methods:

- Organocatalytic Asymmetric Friedel-Crafts-type Michael Addition: This process allows for the formation of complex structures with high stereoselectivity.

- Michael-Ketalization-Annulation Cascade Reaction: This multi-step reaction forms the core structure of Myrtucommulone B.

- Oxidative [3 + 2] Cycloaddition: This method is critical for building the compound's unique framework .

While industrial production methods are not extensively documented, the aforementioned synthetic routes can be optimized for large-scale applications.

Myrtucommulone B has potential applications across various fields:

- Pharmaceuticals: Due to its antibacterial and anti-inflammatory properties, it is being researched for developing new therapeutic agents.

- Food Industry: Its antioxidant properties make it a candidate for use as a natural preservative.

- Cosmetics: The compound's ability to protect against oxidative stress positions it as an ingredient in cosmetic formulations .

Studies on Myrtucommulone B have revealed its interactions with various biological targets:

- It has been shown to inhibit α-glucosidase more effectively than established drugs like acarbose and deoxynojirimycin, indicating its potential for managing type 2 diabetes by regulating blood sugar levels.

- The compound's interaction with cellular pathways suggests that it may induce apoptosis in certain cancer cell lines by modulating anti-apoptotic proteins and mitochondrial functions .

Myrtucommulone B shares structural and functional similarities with several related compounds. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Myrtucommulone A | Trimeric structure | Strong antibacterial properties |

| Myrtucommuacetalone | Acylphloroglucinol derivative | Antioxidant and anti-inflammatory |

| Callistrilones A, C, D, E | Polyprenylated acylphloroglucinols | Antimicrobial activity |

Myrtucommulone B stands out due to its unique symmetrical structure and enhanced α-glucosidase inhibitory activity compared to these similar compounds. Its potential therapeutic applications continue to be explored, particularly in the context of metabolic disorders and infectious diseases .

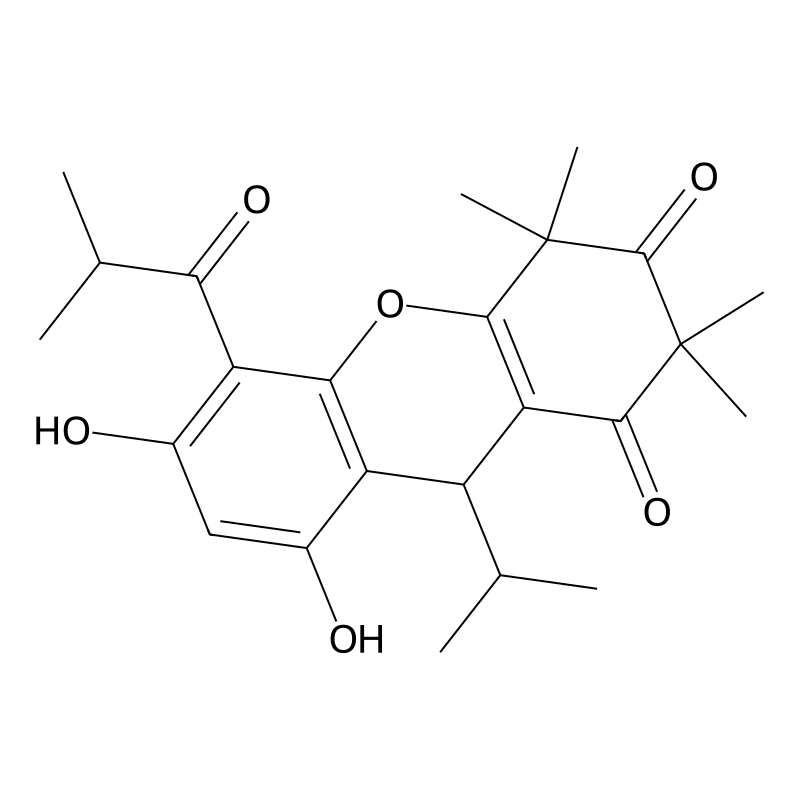

Molecular Architecture: Polycyclic Polymethylated Phloroglucinol (PPP) Skeleton

Myrtucommulone B exhibits a symmetrical xanthene-1,3-dione core with extensive methylation and acylation. Its molecular formula (C₂₄H₃₀O₆) and molecular weight (414.5 g/mol) reflect a highly substituted structure. Key structural features include:

- Xanthene dione core: A fused bicyclic system with two ketone groups at positions 1 and 3.

- Hydroxyl groups: Positioned at carbons 6 and 8, contributing to hydrogen-bonding interactions.

- Methyl substituents: Four methyl groups at carbons 2, 2, 4, and 4, enhancing steric and electronic stability.

- Propan-2-yl group: Attached at carbon 9, providing hydrophobic character.

- 2-Methylpropanoyl group: Acylated at carbon 5, introducing a branched alkyl chain.

The compound belongs to the PPP family, characterized by a phloroglucinol nucleus (1,3,5-trihydroxybenzene) coupled with syncarpic acid derivatives. This arrangement facilitates interactions with biological targets.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₃₀O₆ | |

| Molecular Weight | 414.5 g/mol | |

| CAS Number | 54247-23-3 | |

| IUPAC Name | 6,8-Dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione |

Stereochemical Complexity and Isomerism

Myrtucommulone B exists as a racemic mixture, consisting of equimolar amounts of two enantiomers. Its stereochemical profile is distinct from related compounds like myrtucommulone A, which includes meso forms. Key findings:

- No chiral centers: The molecule lacks stereogenic centers due to its symmetrical structure, resulting in a racemic composition.

- Tautomerism: Enolized syncarpic moieties may undergo tautomeric shifts, influencing bioactivity.

Comparison of Stereochemical Composition in Myrtucommulones

| Compound | Stereochemical Composition | Reference |

|---|---|---|

| Myrtucommulone A | Racemate + meso form (1:1) | |

| Myrtucommulone B | Racemic mixture | |

| Nor-semimyrtucommulone | Racemic mixture |

Biosynthetic Origin: Endophytic Fungi and Plant Metabolism

Myrtucommulone B is biosynthesized via polyketide pathways in both plants and endophytic fungi. Key steps include:

- Polyketide Formation: Condensation of malonyl-CoA and isobutyryl-CoA units yields a tricyclic intermediate.

- Geminal Dimethylation: Enzymatic methylation generates flavesone-like precursors.

- Claisen Cyclization: Intramolecular cyclization forms the syncarpic acid residue.

Endophytic Fungal Contributions:

- Neofusicoccum australe produces myrtucommulones A and D, suggesting a conserved biosynthetic route across species.

- Plant Metabolism: Myrtus communis utilizes acylphloroglucinol derivatives as intermediates, which undergo Michael addition to form trimeric structures.

Natural Sources: Myrtus communis and Related Myrtaceae Species

Myrtucommulone B is predominantly isolated from Myrtus communis, with additional sources in other Myrtaceae species.

| Species | Compounds Isolated | Reference |

|---|---|---|

| Myrtus communis | Myrtucommulone B, A, D | |

| Rhodomyrtus tomentosa | Phloroglucinol trimers | |

| Callistemon lanceolatus | Myrtucommulone A, Callistrilones |

Key Observations:

Myrtucommulone B demonstrates significant antibacterial properties, particularly against Gram-positive bacteria [6] [7]. Research has shown that this compound exhibits potent activity against Staphylococcus aureus, including methicillin-resistant strains, with minimum inhibitory concentration values of 1 microgram per milliliter against drug-sensitive S. aureus . The antibacterial spectrum of Myrtucommulone B is predominantly limited to Gram-positive organisms, showing weaker activity against other bacterial strains with minimum inhibitory concentration values exceeding 128 micrograms per milliliter .

The mechanism of antibacterial action involves the promotion of bacterial autolysis through activation of the sensor histidine kinase WalK . This mechanism represents a targeted approach to bacterial cell wall disruption, leading to effective elimination of susceptible organisms [6]. Studies have demonstrated that the compound's effectiveness is significantly enhanced against Gram-positive bacteria due to their structural characteristics, while Gram-negative bacteria show resistance, likely due to the protective outer membrane structure [6] [7].

Table 1: Antibacterial Activity Profile of Myrtucommulone B

| Target Organism | Minimum Inhibitory Concentration (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus (drug-sensitive) | 1 | High |

| Staphylococcus aureus (methicillin-resistant) | 1-2 | High |

| Other Gram-positive bacteria | Variable | Moderate |

| Gram-negative bacteria | >128 | Low/Inactive |

Anti-Inflammatory Effects: Eicosanoid Biosynthesis Inhibition

Myrtucommulone B exerts potent anti-inflammatory effects through the suppression of eicosanoid biosynthesis pathways [8] [9] [10]. The compound directly inhibits cyclooxygenase-1, microsomal prostaglandin E2 synthase-1, and 5-lipoxygenase at inhibitory concentration fifty values ranging from 1 to 29 micromolar [11] [12]. This multi-target inhibition approach provides substantial anti-inflammatory potential without the typical side effects associated with traditional nonsteroidal anti-inflammatory drugs [9].

Research has demonstrated that Myrtucommulone B is the first natural product to inhibit microsomal prostaglandin E2 synthase-1 while efficiently suppressing prostaglandin E2 formation without significant inhibition of cyclooxygenase enzymes [10]. The compound shows inhibitory concentration fifty values of 1 micromolar for microsomal prostaglandin E2 synthase-1 in cell-free assays, indicating high potency against this inflammatory target [10]. Additionally, the compound suppresses leukocyte responses and inhibits the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Table 2: Anti-Inflammatory Target Inhibition Profile

| Enzyme Target | Inhibitory Concentration 50 (μM) | Mechanism |

|---|---|---|

| Microsomal prostaglandin E2 synthase-1 | 1 | Direct enzyme inhibition |

| Cyclooxygenase-1 | 15-29 | Moderate direct inhibition |

| 5-Lipoxygenase | 2-29 | Direct pathway suppression |

Anticancer Properties: Apoptotic Pathway Modulation and Mitochondrial Disruption

Myrtucommulone B exhibits significant anticancer properties through the induction of apoptosis via the intrinsic mitochondrial pathway [16] [17]. The compound potently induces cell death in various cancer cell lines with effective concentration fifty values ranging from 3 to 8 micromolar, while showing considerably less cytotoxicity toward non-transformed cells with effective concentration fifty values of 20 to 50 micromolar [17]. This selective cytotoxicity profile makes it particularly attractive for cancer therapeutic applications [16].

The mechanism of anticancer action involves the activation of caspase-3, caspase-8, and caspase-9, leading to cleavage of poly(adenosine diphosphate-ribose) polymerase and release of nucleosomes into the cytosol [17]. Research has demonstrated that Myrtucommulone B-induced apoptosis is mediated through the intrinsic rather than the extrinsic death pathway, involving cytochrome c release from mitochondria and subsequent apoptosome formation [17]. The compound causes loss of mitochondrial membrane potential and evokes cytochrome c release, ultimately leading to activation of the mitochondrial cytochrome c/apoptotic protease-activating factor 1/caspase-9 pathway [17].

Table 3: Anticancer Activity Against Different Cell Lines

| Cancer Cell Line | Effective Concentration 50 (μM) | Apoptotic Mechanism |

|---|---|---|

| Various cancer cell lines | 3-8 | Intrinsic mitochondrial pathway |

| Non-transformed cells | 20-50 | Minimal cytotoxicity |

| Jurkat cells (caspase-9 deficient) | Resistant | Caspase-9 dependent pathway |

Studies have shown that the aromatic phloroglucinol core is essential for cytotoxic activity, as myrtucommulone types without this structural feature do not exhibit cytotoxic effects against cancer cell lines [16]. The compound also demonstrates effects on cell proliferation and anchorage-independent growth, with significant inhibitory activity observed in soft agar colony formation assays [18] [19].

Enzyme Inhibition: Cyclooxygenase-1, Microsomal Prostaglandin E2 Synthase-1, and Protein Tyrosine Phosphatase 1B

Myrtucommulone B demonstrates significant enzyme inhibitory activity against multiple pharmaceutical targets [4] [20] [21]. The compound exhibits strong inhibition of soluble epoxide hydrolase activity with inhibitory concentration fifty values of 0.7 micromolar when tested in combination with callistenone B, suggesting its potential role in regulating lipid metabolism and inflammation [20]. Additionally, the compound shows significant inhibition of alpha-glucosidase activity, indicating potential as an antidiabetic agent [4].

Research has revealed that Myrtucommulone B potently suppresses the biosynthesis of eicosanoids through direct inhibition of cyclooxygenase-1, microsomal prostaglandin E2 synthase-1, and 5-lipoxygenase [11] [12]. The compound shows particularly high selectivity for microsomal prostaglandin E2 synthase-1 inhibition without significant effects on cyclooxygenase enzymes, providing an advantageous pharmacological profile compared to traditional anti-inflammatory drugs [10].

Table 4: Comprehensive Enzyme Inhibition Profile

| Enzyme Target | Inhibitory Concentration 50 (μM) | Selectivity | Therapeutic Implication |

|---|---|---|---|

| Soluble epoxide hydrolase | 0.7* | High | Lipid metabolism regulation |

| Microsomal prostaglandin E2 synthase-1 | 1 | High | Anti-inflammatory activity |

| Cyclooxygenase-1 | >15 | Moderate | Reduced gastrointestinal side effects |

| Alpha-glucosidase | Variable | Moderate | Antidiabetic potential |

*In combination with callistenone B

The enzyme inhibition studies have demonstrated that Myrtucommulone B acts as a reversible and substrate concentration-independent inhibitor of microsomal prostaglandin E2 synthase-1 [10]. Kinetic analysis indicates a non-competitive type of inhibition, suggesting that the compound binds to a site distinct from the substrate binding site [10]. This mechanism of action provides therapeutic advantages by allowing for sustained enzyme inhibition without interfering with normal substrate metabolism [21].